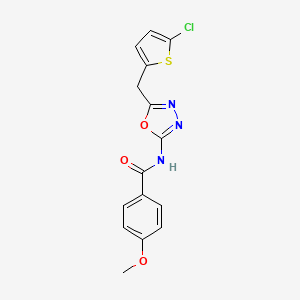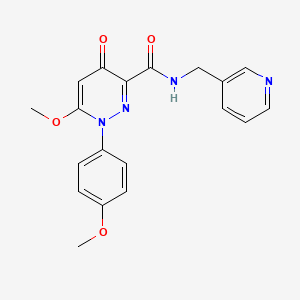
6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridazine-3-carboxamide is a chemical entity that appears to be structurally related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as methoxyphenyl groups, pyridazine, and carboxamide functionalities are present in the compounds studied within these papers, suggesting that similar synthetic strategies and analyses could be applicable.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with amines or other nitrogen-containing precursors. For example, the synthesis of substituted pyrazolopyrimidines as described in paper involves the reaction of ethoxycarbonyl derivatives with hydrazine hydrate, followed by treatment with dimethyl sulfate or methylhydrazine. This suggests that the synthesis of the compound may also involve similar strategies, such as the use of hydrazine derivatives and subsequent functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray diffraction analysis . These methods allow for the determination of the three-dimensional conformation and the relative positioning of functional groups within the molecule. For the compound , similar analytical techniques would likely be employed to confirm its structure and to understand the conformational preferences of the molecule in the solid state or in solution.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be influenced by the presence of substituents and the electronic nature of the heterocyclic core. For instance, the reactivity of the pyrazolopyrimidines in paper is affected by the presence of dimethylaminovinyl groups, leading to intramolecular cyclization reactions. The compound , with its pyridazine core and methoxyphenyl substituents, may undergo similar intramolecular reactions or could be reactive towards nucleophiles or electrophiles depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, can be inferred from their molecular structure. The presence of sulfonyl and carboxamide groups in the compound studied in paper suggests that hydrogen bonding could play a significant role in its solid-state structure and could affect its solubility and melting point. The compound , with its carboxamide functionality, is also likely to engage in hydrogen bonding, which could influence its physical properties and behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on similar compounds often focuses on their synthesis and characterization, which is foundational for understanding their properties and potential applications. For example, studies have been conducted on the synthesis and characterization of new derivatives with potential cytotoxic activity against cancer cells, highlighting the importance of chemical synthesis in developing therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antimicrobial and Antitumor Activity
Compounds with similar structures have been evaluated for their antimicrobial and antitumor activities. This includes the development of novel inhibitors targeting specific cancer-related enzymes or pathways, indicating the role of such compounds in medicinal chemistry and drug development (Schroeder et al., 2009).
Biological Activities and Potential Therapeutics
The exploration of biological activities, including the synthesis of derivatives with potential as antimicrobial agents, is a significant area of research. This encompasses the study of various synthetic routes to create compounds that exhibit promising in vitro or in vivo activities against different pathogens or diseases (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Structural Studies and Polymorphism
Investigations into the structural aspects and polymorphic forms of related compounds provide insights into their physical properties and potential applications. For instance, the study of polymorphic modifications of certain compounds possessing strong diuretic properties offers valuable information for drug formulation and development (Shishkina et al., 2018).
Antifungal and Antibacterial Activities
The synthesis and evaluation of novel compounds for their antifungal and antibacterial activities is another area of significant research interest. This includes the development of fluoroquinolone-based thiazolidinones and their derivatives, showcasing the continuous search for new and effective antimicrobial agents (Patel & Patel, 2010).
Eigenschaften
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-26-15-7-5-14(6-8-15)23-17(27-2)10-16(24)18(22-23)19(25)21-12-13-4-3-9-20-11-13/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGGQLVPYQZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=O)C(=N2)C(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1-(4-methoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)
![[(3S,3Ar,9aR,9bS)-3,6,9-trimethyl-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3-yl] 3-methylbut-2-enoate](/img/structure/B2506574.png)
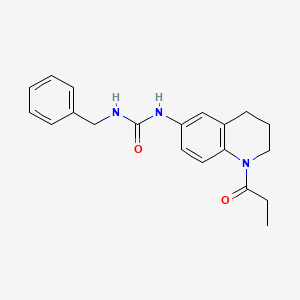
![2-cyano-N-[(E)-(4,4,4-trifluoro-3-oxo-1-phenylbutylidene)amino]acetamide](/img/structure/B2506576.png)

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)
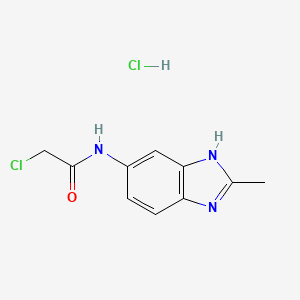

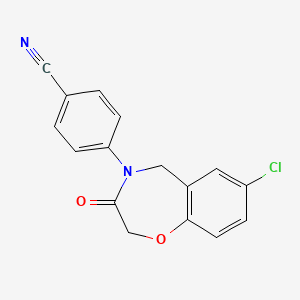
![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)


![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)
